2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Overview
Description
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C23H14N4O6S and its molecular weight is 474.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.06340535 g/mol and the complexity rating of the compound is 839. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biological Activity Evaluation and Computational Study
A study focused on the biological activity of triazene derivatives containing benzothiazole rings, which are structurally similar to the compound . These compounds demonstrated significant cytotoxic activity against cancer cell lines, including MCF-7 and HCT-116. Molecular docking studies were used to predict interactions with breast and colon cancer proteins, correlating well with the experimental cytotoxicity results (Alamri et al., 2020).
Synthesis and Anti-Helicobacter pylori Activity
Research on thiadiazole derivatives, related to the compound of interest, showed significant inhibitory activity against Helicobacter pylori, a bacterium associated with gastric ulcers and cancers. This suggests potential applications in treating H. pylori infections (Mohammadhosseini et al., 2009).
Antibacterial and Antifungal Activities
A series of novel triazolo[3,4-b][1,3,4]thiadiazepines, which share a similar core structure with the compound , exhibited antibacterial and antifungal activities, albeit at higher concentrations. These findings indicate a potential application in developing new antimicrobial agents (Reddy & Reddy, 2010).
Anti-Tumor Agents
Another study synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This suggests that structurally related compounds could have applications in cancer therapy (Gomha et al., 2016).
Properties
IUPAC Name |
(5Z)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4O6S/c28-22-20(11-15-8-9-16(32-15)13-4-3-5-14(10-13)27(29)30)34-23-24-21(25-26(22)23)19-12-31-17-6-1-2-7-18(17)33-19/h1-11,19H,12H2/b20-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDBCHPPWBUUAK-JAIQZWGSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN4C(=O)C(=CC5=CC=C(O5)C6=CC(=CC=C6)[N+](=O)[O-])SC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN4C(=O)/C(=C/C5=CC=C(O5)C6=CC(=CC=C6)[N+](=O)[O-])/SC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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